molecular formula C20H16N6O4 B5824013 2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline

2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline

Cat. No.: B5824013
M. Wt: 404.4 g/mol
InChI Key: DBXDYRSZRDABEM-CIQFFKNSSA-N
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Description

2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline is a complex organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom

Properties

IUPAC Name

2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c27-25(28)19-12-6-4-10-16(19)22-21-14-18(15-8-2-1-3-9-15)24-23-17-11-5-7-13-20(17)26(29)30/h1-14,22-23H/b21-14+,24-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXDYRSZRDABEM-CIQFFKNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2[N+](=O)[O-])C=NNC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C=N/NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroaniline is then subjected to further reactions to introduce the hydrazinylidene and phenylethylidene groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also bind to specific proteins, altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-nitroaniline: A simpler nitro compound with similar functional groups.

    2,4-dinitrophenylhydrazine: Contains multiple nitro groups and a hydrazine moiety.

    Nitrobenzene: A basic nitro compound with a single nitro group attached to a benzene ring.

Uniqueness

2-nitro-N-[(E)-[(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylethylidene]amino]aniline is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of both nitro and hydrazinylidene groups allows for a wide range of chemical transformations and interactions with biological targets.

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